4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
4-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a piperidine core substituted with a cyclopropanesulfonyl group at the 1-position and linked via a methoxy bridge to a 3-methylpyridine moiety. This structure combines a sulfonamide-functionalized piperidine with a methylated pyridine ring, which may confer unique physicochemical and pharmacological properties. Piperidine derivatives are well-documented in medicinal chemistry for their versatility in drug design, particularly in modulating enzyme inhibition and receptor interactions . The cyclopropanesulfonyl group introduces steric and electronic effects that could influence metabolic stability and target binding, while the pyridine ring may enhance solubility or participate in π-π interactions with biological targets.
Properties
IUPAC Name |
4-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-10-16-7-4-15(12)20-11-13-5-8-17(9-6-13)21(18,19)14-2-3-14/h4,7,10,13-14H,2-3,5-6,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETSMZQOIXJEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclopropanesulfonyl group. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The cyclopropanesulfonyl group is then introduced through sulfonylation reactions. Finally, the methoxy-substituted pyridine ring is attached via etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine Derivatives
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ():
This compound contains a piperidin-4-one core with acetyl, ethyl, and methoxyphenyl substituents. Unlike the target compound, it lacks a sulfonyl group but includes an amide bond, which is associated with antimicrobial and anti-inflammatory activities . The methoxyphenyl groups may enhance lipophilicity, whereas the target compound’s pyridine and cyclopropanesulfonyl groups likely improve polarity and metabolic resistance.- Pentamidine’s amidine groups enable DNA minor-groove binding, a mechanism critical for antiparasitic activity. The target compound’s sulfonyl group may instead interact with sulfotransferases or proteases, suggesting divergent therapeutic applications .
Metabolic and Pharmacokinetic Considerations
The cyclopropane ring in the target compound is a notable feature, as cyclopropane-containing drugs often exhibit enhanced metabolic stability due to strain-induced resistance to cytochrome P450 oxidation.
Data Tables
Table 1: Structural and Pharmacological Comparison
*Predicted based on structural analogs.
Table 2: Physicochemical Properties*
| Property | Target Compound | 1-Acetyl...piperidin-4-one | Pentamidine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~380 | ~438 | ~340 |
| LogP (Predicted) | 1.8–2.5 | 3.0–3.5 | -1.5 |
| Key Functional Groups | Sulfonyl, Pyridine | Amide, Methoxyphenyl | Amidines |
Research Findings and Hypotheses
- 1-Acetyl...piperidin-4-one (): Crystallographic studies confirm a rigid piperidin-4-one conformation, which may stabilize interactions with microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
